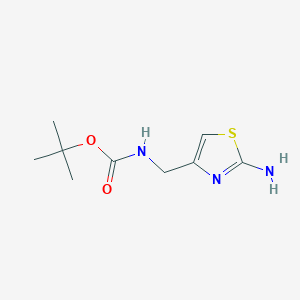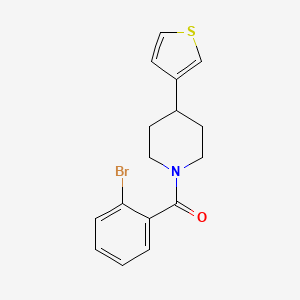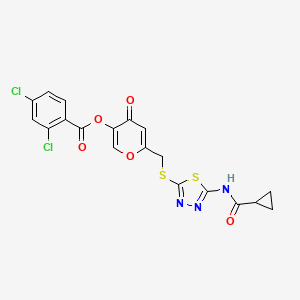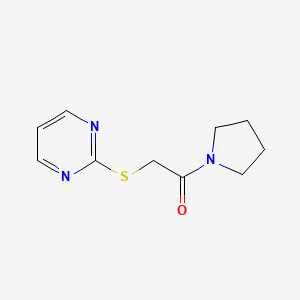
tert-Butyl ((2-aminothiazol-4-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound tert-Butyl ((2-aminothiazol-4-yl)methyl)carbamate is a chemical entity that appears to be a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen within its ring structure. This compound is related to various research efforts in the field of organic chemistry, particularly in the synthesis of biologically active compounds and intermediates for pharmaceutical applications.
Synthesis Analysis
The synthesis of related tert-butyl carbamate compounds has been explored in several studies. For instance, a dirhodium(II)-catalyzed C-H amination reaction was used to prepare optically active monoprotected 2-amino-2-methyl-1,3-propanediols from a tert-butyldimethylsilyloxy-2-methylpropyl carbamate precursor . Another study reported the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, an important intermediate in the production of biologically active compounds such as omisertinib (AZD9291), through a three-step process involving acylation, nucleophilic substitution, and reduction . These methods highlight the versatility of tert-butyl carbamate derivatives in synthetic organic chemistry.
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives can be quite complex, as evidenced by the study of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate. This compound was found to form hydrogen-bonded dimers through N—H⋯N interactions, with additional N—H⋯O interactions involving the carboxylate oxygen atoms . Such detailed structural analysis is crucial for understanding the reactivity and potential interactions of these compounds in biological systems.
Chemical Reactions Analysis
Tert-butyl carbamate derivatives are involved in various chemical reactions. For example, O-tert-butyl-N-(chloromethyl)-N-methyl carbamate reacts with lithium powder and different electrophiles to yield functionalized carbamates, which upon hydrolysis can afford 1,2-aminoalcohols . Additionally, tert-butyl carbazate has been used to synthesize 1,3,4-oxadiazoles-2-thione and 1,2,4-triazoles derivatives, showcasing the reactivity of tert-butyl carbamate derivatives in the formation of heterocyclic compounds with potential antimicrobial activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. The presence of tert-butyl groups can impart steric bulk, affecting the solubility and reactivity of these compounds. The hydrogen bonding capabilities, as seen in the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, can also influence their physical properties and interactions with other molecules . The antimicrobial activity of some tert-butyl carbamate derivatives, such as 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives, has been attributed to their chemical structure, which was confirmed by various spectroscopic methods and correlated with their biological activity .
Aplicaciones Científicas De Investigación
Chiral Oxazolidinones Synthesis
Treatment of N-tert-butoxycarbonyl derivatives of homochiral β-amino alcohols with p-toluenesulfonyl chloride affords 2-axazolidinones, produced by intramolecular nucleophilic attack of the carbamate moiety in an intermediate tosylate. The presence of a N-methyl substituent enhances the cyclization rate, and this effect was studied by AM1 calculations (Agami et al., 1993).
Intermediate in Biologically Active Compounds
Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is an important intermediate in many biologically active compounds such as omisertinib (AZD9291). A rapid synthetic method for this compound was established, synthesized from commercially available 4-fluoro-2methoxy-5nitroaniline through acylation, nucleophilic substitution, and reduction steps (Zhao et al., 2017).
Metalation and Alkylation Study
tert-Butyl carbamate derivatives of readily available aminomethyltrialkylsilanes have been studied for their ability to undergo metalation between nitrogen and silicon, followed by reaction with an electrophile. Metalation is rapid, and reaction with a variety of electrophiles proceeds efficiently, leading to the preparation of α-functionalized α-amino silanes (Sieburth et al., 1996).
Mild and Efficient One-Pot Curtius Rearrangement
The reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide allowed the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The trapping of the isocyanate derivative in the reaction mixture led to the desired tert-butyl carbamate in high yields at low temperature (Lebel & Leogane, 2005).
Propiedades
IUPAC Name |
tert-butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S/c1-9(2,3)14-8(13)11-4-6-5-15-7(10)12-6/h5H,4H2,1-3H3,(H2,10,12)(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJFGPYIZZOZSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CSC(=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]carbamate | |
CAS RN |
1146084-66-3 |
Source


|
| Record name | tert-butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazol-2-yl}-4-methylpiperazine](/img/structure/B2499329.png)

![Dimethyl 5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2499331.png)
![N-[(furan-2-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2499332.png)
![Ethyl 5-chloro-2-[(chloroacetyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B2499335.png)


![7-Chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2499340.png)
![3-((2E)but-2-enyl)-1,6,7-trimethyl-8-(phenylethyl)-1,3,5-trihydro-4-imidazolin o[1,2-h]purine-2,4-dione](/img/structure/B2499341.png)


![N-[(4-chlorophenyl)methyl]-2-[(4-chlorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2499348.png)
![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone](/img/structure/B2499350.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-ethylphenoxy)acetamide](/img/structure/B2499352.png)